molecular formula C29H60N2O B14279651 N-[3-(Dimethylamino)propyl]tetracosanamide CAS No. 138527-96-5

N-[3-(Dimethylamino)propyl]tetracosanamide

Cat. No.: B14279651
CAS No.: 138527-96-5
M. Wt: 452.8 g/mol
InChI Key: QQBIQLVGDOJOIZ-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]tetracosanamide is a chemical compound with the molecular formula C27H55N2O. It is an amide derivative of tetracosanoic acid, featuring a dimethylamino group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(Dimethylamino)propyl]tetracosanamide can be synthesized through the reaction of tetracosanoic acid with N,N-dimethylpropane-1,3-diamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amine group of N,N-dimethylpropane-1,3-diamine. This process can be catalyzed by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]tetracosanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amides or tertiary amines.

Scientific Research Applications

N-[3-(Dimethylamino)propyl]tetracosanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]tetracosanamide involves its ability to interact with lipid membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in membrane permeability and protein stability. This compound can also form micelles, which can encapsulate hydrophobic molecules and facilitate their transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]tetracosanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics. This makes it particularly effective in forming stable micelles and enhancing the solubility of hydrophobic compounds in aqueous solutions. Its ability to interact with biological membranes and proteins also sets it apart from shorter-chain analogs.

Properties

CAS No.

138527-96-5

Molecular Formula

C29H60N2O

Molecular Weight

452.8 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]tetracosanamide

InChI

InChI=1S/C29H60N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(32)30-27-25-28-31(2)3/h4-28H2,1-3H3,(H,30,32)

InChI Key

QQBIQLVGDOJOIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

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